REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>C(Cl)(Cl)Cl>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[NH:11][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
needles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
56.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was slowly heated on an oil bath to the melting point
|
Type
|
CUSTOM
|
Details
|
At 150° C. a lively reaction
|
Type
|
CUSTOM
|
Details
|
spontaneously rose to 160° C
|
Type
|
CUSTOM
|
Details
|
The heating was suspended until the isothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
Elution with about 3 liters of a 1-0.75-1.2 chloroform-benzene-ether mixture
|
Type
|
CUSTOM
|
Details
|
yielded unreacted
|
Type
|
CUSTOM
|
Details
|
2-chloro-3-nitro-pyridine and evaporation of the eluent
|
Type
|
CUSTOM
|
Details
|
yielded 20 g of raw product which
|
Type
|
CUSTOM
|
Details
|
was crystallized from 95% ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)NC1=NC=CC=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |